![molecular formula C9H8F3NO3 B15061338 (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with glycine to form the corresponding β-hydroxy acid.
Reduction: The β-hydroxy acid is then reduced to the desired amino acid using a reducing agent such as sodium borohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under mild conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to trifluoromethyl derivatives.
Substitution: Halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The amino acid moiety facilitates binding to active sites of enzymes, potentially inhibiting or activating their function.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(2R)-2-Amino-2-[3-(difluoromethoxy)phenyl]acetic acid: Contains a difluoromethoxy group, leading to different chemical properties.
(2R)-2-Amino-2-[3-(methoxy)phenyl]acetic acid: Features a methoxy group, resulting in lower lipophilicity and metabolic stability.
Uniqueness: The presence of the trifluoromethoxy group in (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity, distinguishing it from its analogs and making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8F3NO3 |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1 |
InChI-Schlüssel |
JSRHISPHWIGFLQ-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](C(=O)O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


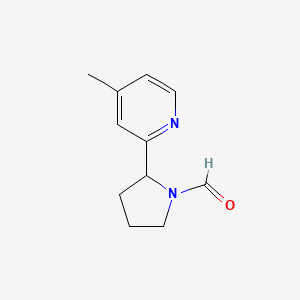
![[(2S)-2-[[(1S,2R)-2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B15061258.png)
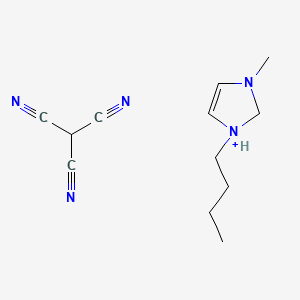
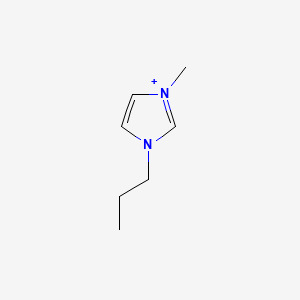
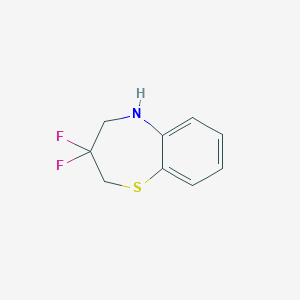
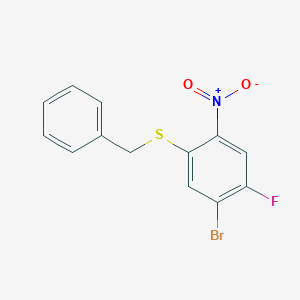
![N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B15061304.png)

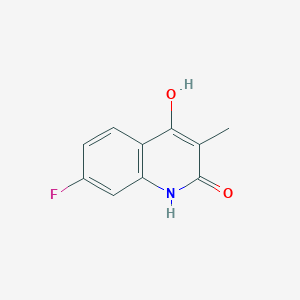
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B15061336.png)
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)

![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)
